molecular formula C24H17N3O3 B5040760 (4E)-4-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

(4E)-4-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B5040760
M. Wt: 395.4 g/mol
InChI Key: XWZNJUBPZSHHKU-XSFVSMFZSA-N
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Description

(4E)-4-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediates, such as 5-methylfuran-2-carbaldehyde and 1-phenylpyrazole-4-carbaldehyde. These intermediates are then subjected to a condensation reaction with 2-phenyl-1,3-oxazol-5-one under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The oxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a suitable candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be exploited for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4E)-4-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-thiazol-5-one
  • (4E)-4-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-imidazol-5-one

Uniqueness

Compared to similar compounds, (4E)-4-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one stands out due to its unique combination of functional groups. This allows for a broader range of chemical reactions and potential applications. Its structural features also provide distinct biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

(4E)-4-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-16-12-13-21(29-16)22-18(15-27(26-22)19-10-6-3-7-11-19)14-20-24(28)30-23(25-20)17-8-4-2-5-9-17/h2-15H,1H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZNJUBPZSHHKU-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=NN(C=C2/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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